REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[C:4]([N:13]1C(=O)C2C(=CC=CC=2)C1=O)[C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O.[NH2:26]N>C(O)C>[C:6]1([C:5]2[NH:26][N:2]=[CH:3][C:4]=2[NH2:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
mixture
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=C(C(C1=CC=CC=C1)=O)N1C(C2=CC=CC=C2C1=O)=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred at RT for 1 h 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 1 h 30 min of heating
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered off hot with suction on a frit
|
Type
|
WASH
|
Details
|
the precipitate is washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under RP
|
Type
|
CUSTOM
|
Details
|
The product is purified by flash chromatography on silica gel (15-40 μm)
|
Type
|
WASH
|
Details
|
eluting with DCM and with a DCM/methanol mixture (95/5 by vol.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=NN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |